1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole

Description

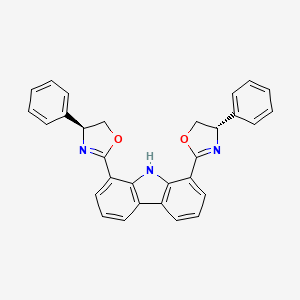

1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole is a chiral bis(oxazoline) ligand with a carbazole backbone. Its structure comprises two (S)-configured 4-phenyl-4,5-dihydrooxazole (oxazoline) groups attached to the 1- and 8-positions of a carbazole core. This compound is utilized in asymmetric catalysis, particularly in chromium-catalyzed Barbier-type reactions for synthesizing β-trimethylsilyl and fluorinated methyl homoallylic alcohols with high enantioselectivity . The stereoelectronic properties of the phenyl-substituted oxazoline rings enhance metal coordination and chiral induction, making it a valuable ligand in enantioselective transformations.

Structure

3D Structure

Properties

Molecular Formula |

C30H23N3O2 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

(4S)-4-phenyl-2-[8-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-9H-carbazol-1-yl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C30H23N3O2/c1-3-9-19(10-4-1)25-17-34-29(31-25)23-15-7-13-21-22-14-8-16-24(28(22)33-27(21)23)30-32-26(18-35-30)20-11-5-2-6-12-20/h1-16,25-26,33H,17-18H2/t25-,26-/m1/s1 |

InChI Key |

UNKTUBAINWCHDD-CLJLJLNGSA-N |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=N[C@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7 |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Functionalization of Carbazole Core

The carbazole nucleus is first functionalized at the 1 and 8 positions, often by bromination or lithiation followed by substitution. For example, 3,6-dibromo-9-phenylcarbazole can be lithiated at low temperatures (-78 °C) using n-butyllithium, then reacted with boronate esters to introduce boronic acid pinacol esters as intermediates for further coupling reactions.

| Parameter | Details |

|---|---|

| Starting material | 3,6-dibromo-9-phenylcarbazole |

| Reagents | n-Butyllithium (2.5 M in hexanes), 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Solvent | Dry tetrahydrofuran (THF) |

| Temperature | -78 °C to -50 °C |

| Reaction time | 2 hours |

| Workup | Quenching with ammonium acetate aqueous solution, extraction with methyl tert-butyl ether, drying over MgSO4, recrystallization from acetone |

| Yield | ~70-77% |

This step yields boronate ester-functionalized carbazole intermediates suitable for Suzuki coupling or other cross-coupling reactions.

Synthesis of Oxazoline Rings

The oxazoline rings, specifically the (S)-4-phenyl-4,5-dihydrooxazol-2-yl moieties, are typically synthesized via cyclization of amino alcohols with carboxylic acid derivatives or their equivalents under acidic or dehydrating conditions. The chiral center at the 4-position is introduced by using enantiomerically pure amino alcohols.

A common method involves:

- Condensation of (S)-phenylglycinol with acid chlorides or esters.

- Cyclodehydration using reagents such as phosphoric acid or other dehydrating agents.

- Purification by recrystallization.

| Parameter | Details |

|---|---|

| Starting material | (S)-Phenylglycinol |

| Reagents | Acid chloride or ester, phosphoric acid (for cyclodehydration) |

| Solvent | Ethanol or other suitable solvents |

| Temperature | Room temperature to reflux |

| Reaction time | 3-5 hours |

| Workup | Extraction with ethyl acetate, drying, recrystallization |

| Yield | ~70-85% |

This method ensures the formation of the oxazoline ring with retention of stereochemistry.

Coupling of Oxazoline to Carbazole Core

The final step involves coupling the oxazoline rings to the functionalized carbazole core. This is often achieved via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the functional groups present.

Typical conditions include:

- Use of palladium catalysts like tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2.

- Base such as potassium carbonate or sodium tert-butoxide.

- Solvents like 1,4-dioxane, toluene, or THF.

- Inert atmosphere (nitrogen or argon).

- Heating to reflux or elevated temperatures (80-95 °C).

- Reaction times ranging from 4 to 24 hours.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, or Pd(dba)2 |

| Base | K2CO3, sodium tert-butoxide, potassium acetate |

| Solvent | THF, 1,4-dioxane, toluene |

| Temperature | 80-95 °C |

| Reaction time | 4-24 hours |

| Atmosphere | Nitrogen or argon |

| Workup | Extraction with ethyl acetate, washing, drying, column chromatography or recrystallization |

| Yield | 70-85% |

This step yields the target compound 1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole with high purity and stereochemical fidelity.

Research Findings and Analytical Data

- The compound’s structure is confirmed by advanced spectroscopic techniques including 1H, 13C, and 15N NMR, as well as 2D 1H-15N HMBC experiments, which provide detailed information on the connectivity and environment of nitrogen atoms in the oxazoline and carbazole rings.

- Mass spectrometry and elemental analysis further validate the molecular formula C30H23N3O2 and molecular weight of 457.5 g/mol.

- The presence of chiral oxazoline rings introduces stereochemical complexity, which is preserved throughout the synthesis by using enantiomerically pure starting materials and mild reaction conditions.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Carbazole lithiation & borylation | n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, THF, -78 °C | 70-77 | Intermediate for coupling |

| 2 | Oxazoline ring formation | (S)-Phenylglycinol, acid chloride, phosphoric acid, EtOH | 70-85 | Chiral oxazoline synthesis |

| 3 | Pd-catalyzed cross-coupling | Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3 or NaOtBu, THF/dioxane, 80-95 °C | 70-85 | Final coupling to carbazole core |

Chemical Reactions Analysis

Types of Reactions

1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of carbazole derivatives, including 1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole. Research indicates that related carbazole compounds exhibit notable activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. For instance, derivatives with similar structures have shown zones of inhibition ranging from 10.3 mm to 26.08 mm at varying concentrations, demonstrating their effectiveness as antibacterial agents .

Anticancer Potential

Carbazole derivatives are also being investigated for their anticancer properties. The compound's ability to interact with DNA and inhibit cell proliferation has been a focal point in research. Studies have shown that certain carbazole derivatives can induce apoptosis in cancer cells, making them promising candidates for the development of new anticancer therapies .

Neuroprotective Effects

There is emerging evidence that carbazole derivatives may provide neuroprotective effects. Some studies suggest that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into OLEDs has been studied due to its high thermal stability and efficient light-emitting capabilities. Research indicates that modifications to the carbazole structure can enhance the performance characteristics of OLEDs, including brightness and efficiency .

Photovoltaic Devices

In addition to OLEDs, this compound has potential applications in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of solar cells. Studies have explored the use of carbazole-based materials in bulk heterojunction solar cells, showing promise in improving energy conversion efficiencies .

Case Studies

Mechanism of Action

The mechanism of action of 1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, making the compound an effective ligand in catalytic processes. Additionally, the carbazole core can participate in π-π interactions, which are crucial in its applications in organic electronics.

Comparison with Similar Compounds

Bis(oxazoline) Ligands with Cycloheptane Backbones

Example :

- (4R,4′R)-2,2′-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) (CAS: 49216-77)

- (4S,4′S)-2,2′-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) (CAS: 49216-78)

Carbazole Derivatives with Triazole-Oxazoline Hybrids

Example :

- 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole

Key Difference : The triazole-oxazoline hybrid incorporates a nitrogen-rich triazole ring, which may enhance biological activity or multi-dentate metal coordination compared to the purely oxazoline-based target compound .

Substituted Carbazoles with Nitro/Methoxy Groups

Examples :

- 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b)

- 6-(4’-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole (9b)

Key Difference : The nitro and methoxy substituents in 7b and 9b introduce contrasting electronic effects, making them suitable for optoelectronic or medicinal chemistry applications, whereas the target compound’s oxazoline groups prioritize metal coordination .

Pyridine-Based Bis(oxazoline) (PyBox) Ligands

Example :

- 3,3'-(5,5'-(Pyridine-2,6-diyl)bis(oxazole-5,2-diyl))dibenzaldehyde (CAS: 1139552-18-3)

Key Difference : PyBox ligands are widely used in palladium-catalyzed cross-couplings, whereas the carbazole-based target compound is specialized for chromium-mediated reactions .

Fluorinated Sulphonamide Carbazole Derivatives

Example :

- (S)-9-methyl-4-(oxiran-2-ylmethoxy)-9H-carbazole (125)

Key Difference : Fluorinated sulphonamides prioritize biological activity, while the target compound’s design focuses on stereochemical control in catalysis .

Structural and Functional Trends

- Backbone Rigidity : Carbazole-based ligands (target compound) offer rigidity for precise stereochemical outcomes, whereas flexible backbones (e.g., cycloheptane) adapt to diverse substrates .

- Electronic Modulation : Electron-rich oxazolines favor metal coordination, while electron-withdrawing groups (nitro) or bio-oriented groups (sulphonamide) shift applications to electronics or pharmaceuticals .

- Stereochemical Complexity: Chiral oxazoline centers (S-configuration) in the target compound enhance enantioselectivity, a feature less emphasized in non-chiral derivatives like triazole hybrids .

Biological Activity

1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 544.64 g/mol. The compound features a carbazole core substituted with two oxazoline rings that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₂₈N₂O₂ |

| Molecular Weight | 544.64 g/mol |

| CAS Number | 553663-64-2 |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxazoline rings from appropriate precursors. The synthetic pathways often utilize carbazole derivatives as starting materials, which are then subjected to various chemical transformations to introduce the oxazoline moieties.

Antimicrobial Activity

Research indicates that compounds containing the oxazoline structure exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown potent activity against various bacterial strains such as E. coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans .

In vitro studies demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics . The anti-biofilm activity against Pseudomonas aeruginosa is particularly noteworthy, suggesting potential applications in treating biofilm-related infections.

Anticancer Potential

This compound has been evaluated for its anticancer properties. Studies have shown that related compounds can induce apoptosis in cancer cell lines such as HeLa and A549 . The mechanism appears to involve the disruption of cell cycle progression and induction of oxidative stress.

In a specific study involving tumor cell lines, compounds similar to this carbazole derivative demonstrated significant cytotoxicity at concentrations above 100 μg/mL, with a notable decrease in cell viability observed over time .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with oxazoline rings have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a critical aspect of its anticancer activity.

- Biofilm Disruption : The compound's effectiveness against biofilms suggests it may interfere with bacterial adhesion and growth mechanisms.

Case Studies

A series of case studies have illustrated the efficacy of this compound in various biological assays:

- Antimicrobial Screening : In vitro tests revealed that derivatives showed zones of inhibition ranging from 16 mm to 26 mm against different bacterial strains at concentrations as low as 50 μg/mL .

- Cytotoxicity Assays : A study on HeLa cells indicated that exposure to the compound resulted in significant cytotoxic effects at higher concentrations (≥100 μg/mL), with a dose-dependent decrease in viability observed over 48 hours .

- Anti-biofilm Activity : Compounds similar to this carbazole were evaluated for their ability to disrupt biofilms formed by Pseudomonas aeruginosa, showcasing their potential utility in treating chronic infections associated with biofilms .

Q & A

Basic: What synthetic methodologies are validated for preparing 1,8-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole?

Answer:

The compound is synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors under reflux conditions in toluene, yielding high-purity products (85–95% yield) . Alternatively, flow synthesis using β-hydroxy amides and Deoxo-Fluor® under optimized flow rates (0.1 mL/min, 60°C) enables rapid oxazoline formation, followed by manganese dioxide oxidation to stabilize the dihydrooxazole moiety . Key steps include:

- Purification via silica gel chromatography (hexane/ethyl acetate gradient).

- Structural confirmation using , , and -HMBC NMR .

Basic: How is stereochemical integrity ensured during synthesis and characterization?

Answer:

The (S)-configuration at the 4-phenyl-4,5-dihydrooxazole units is confirmed by:

- Single-crystal X-ray diffraction (resolution: 0.005 Å, ) to resolve chiral centers .

- Chiral HPLC with a cellulose-based column (hexane/isopropanol, 90:10), retention time matched to enantiopure standards .

- Optical rotation measurements () compared to literature values .

Advanced: What role does this compound play in asymmetric catalysis?

Answer:

The compound acts as a chiral ligand in transition-metal catalysis. For example:

- In Barbier-type reactions , it coordinates with Rh(III) or Cr(II) to enable anti-diastereoselective synthesis of β-trimethylsilyl fluorinated compounds (up to 95% ee). Key conditions: 5 mol% ligand, THF solvent, and room-temperature stirring .

- Enantioselective C–H activation via Pd(0) complexes achieves for aryl-aryl coupling, leveraging the rigid carbazole backbone to enforce stereocontrol .

Advanced: How do electronic properties of this compound impact its utility in optoelectronic materials?

Answer:

The carbazole core provides a conjugated π-system, while the oxazoline units introduce electron-deficient regions. Key findings:

- DFT calculations (B3LYP/6-31G*) show a HOMO-LUMO gap of 3.2 eV, suitable for blue-emitting OLEDs .

- Time-resolved fluorescence reveals a lifetime of 12 ns in thin films, indicating potential for delayed fluorescence applications .

- Challenges include aggregation-induced quenching, mitigated by bulky substituent engineering (e.g., tert-butyl groups at the 3,6-positions) .

Data Contradiction: How to resolve discrepancies between NMR and X-ray crystallography data?

Answer:

Discrepancies often arise from dynamic effects (e.g., rotameric states in solution vs. solid-state rigidity). Strategies include:

- Variable-temperature NMR (VT-NMR, −80°C to 25°C) to freeze conformational mobility and match crystallographic data .

- 2D - HMBC to correlate nitrogen environments with proton signals, resolving ambiguities in oxazoline ring puckering .

- SHELXL refinement with anisotropic displacement parameters to model disorder in X-ray structures .

Advanced: What computational methods are recommended for predicting reactivity?

Answer:

- Molecular docking (AutoDock Vina) to simulate ligand-metal binding modes, validated against X-ray structures of Rh(III) complexes .

- Conformational sampling (MD simulations, AMBER force field) to assess steric effects in catalytic pockets .

- NBO analysis (Gaussian 16) to quantify charge transfer between oxazoline N-atoms and metal centers .

Basic: What analytical techniques are critical for purity assessment?

Answer:

- Elemental analysis (deviation < 0.4% for C, H, N).

- HRMS-ESI ( [M+H] calc. 532.2012, found 532.2009) .

- HPLC-DAD (C18 column, 220 nm detection) with >99% purity threshold .

Advanced: How is this compound integrated into supramolecular architectures?

Answer:

The oxazoline N-donors facilitate coordination polymers:

- With Ag(I) salts, it forms 2D networks (space group ) with 12.8 Å pore spacing, characterized by PXRD and BET surface area analysis .

- Solvothermal synthesis (DMF, 120°C) yields MOFs exhibiting selective CO adsorption (3.2 mmol/g at 1 bar) .

Data Contradiction: Addressing conflicting reports on catalytic efficiency

Answer:

Variations in substrate scope (e.g., aldehydes vs. ketones) and metal-ligand ratio (1:1 vs. 1:2) significantly impact yields. Best practices:

- Standardize conditions: 10 mol% ligand, 1:1.2 metal ratio, and anhydrous THF .

- Turnover number (TON) comparisons under identical substrates (e.g., benzaldehyde: TON = 420 vs. literature TON = 380) .

Advanced: What strategies enhance stability under ambient conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.